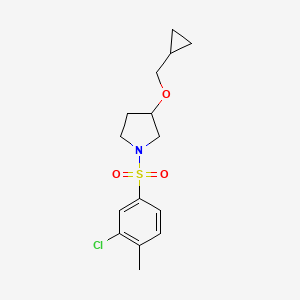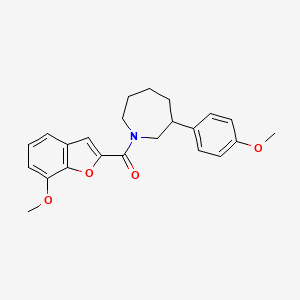![molecular formula C8H17Cl2F3N2 B2818542 [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride CAS No. 1820648-49-4](/img/structure/B2818542.png)
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1820648-49-4 . It has a molecular weight of 269.14 . It is a powder at room temperature .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 269.14 . More detailed physical and chemical properties would require specific experimental measurements or predictions from computational chemistry tools.Scientific Research Applications
Pharmacological and Therapeutic Applications
Piperidine derivatives play a significant role in pharmacology due to their diverse biological activities. These compounds are central to developing medications for treating neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore with high D2 receptor affinity includes aromatic moieties, cyclic amines, and lipophilic fragments, crucial for high affinity and selectivity towards dopamine D2 receptors. This class of compounds has been investigated for their anticonvulsant, sedative-hypnotic, tranquilizing, and muscle-relaxing properties. Antiepilepsirine, a piperidine derivative, is notably used as an antiepileptic drug in China, demonstrating the therapeutic potential of these compounds in epilepsy treatment (Pei, 1983).
Drug Discovery and Biological Activities
The structural diversity of piperidine derivatives contributes to their wide range of biological activities, making them valuable in drug discovery. These compounds have shown significant antioxidant, antitumor, and bioavailability-enhancing characteristics, along with immunomodulatory potential. Their flexibility as a pharmacophore allows for the development of drug-like elements for various diseases, suggesting a promising avenue for future therapeutic investigations (Rathi et al., 2016).
Environmental Impact and Toxicity
The environmental presence and toxicity of similar compounds, such as nitrosamines and antimicrobial agents like triclosan, have been studied. Nitrosamines, for example, can form in water systems through reactions involving nitrogen-containing compounds, posing health risks due to their potential carcinogenicity. Efforts to understand the formation mechanisms and mitigate the environmental impact of such compounds are crucial for public health and safety (Nawrocki & Andrzejewski, 2011).
Safety and Hazards
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)6-13-3-1-2-7(4-12)5-13;;/h7H,1-6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACIXJZQCARNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B2818459.png)
![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2818464.png)

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2818466.png)







![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)
